molecular formula C17H17N3O2S B2898726 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide CAS No. 946223-12-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide

Cat. No. B2898726
CAS RN: 946223-12-7
M. Wt: 327.4
InChI Key: XKAPUMWHJGTISB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . These compounds are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolopyrimidine core, which is a bicyclic system with a thiazole ring fused to a pyrimidine ring . The compound also has dimethyl groups attached to the thiazolopyrimidine core and a benzamide group attached via a nitrogen atom.


Chemical Reactions Analysis

Thiazolopyrimidines, including this compound, can undergo a variety of chemical reactions. They possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is a derivative of thiazolo[3,2-a]pyrimidines . The synthesis of these derivatives involves methods such as cyclocondensations of 3,4-Dihydropyrimidine-2(1H)-thiones . The chemical properties of these compounds are influenced by the presence of active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .

Crystal Structures

The crystal structures of 2-(arylmethylidene)[1,3]thiazolo­[3,2-a]pyrimidines, a class of compounds to which our compound belongs, have been studied . The presence of the two methyl groups (CH3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activities . This makes them promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activities . This suggests their potential use in the development of new antibacterial agents.

Anti-inflammatory Activity

In addition to their antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidine derivatives have also exhibited anti-inflammatory activities .

Drug Discovery

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes these compounds valuable in the field of drug discovery .

Design of New Medicines

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes them promising scaffolds for the design of new medicines .

Fungicidal Activities

While there isn’t specific information about the fungicidal activities of our compound, it’s worth noting that aromatic substituted groups in similar compounds have contributed significantly to their fungicidal activities .

Future Directions

Thiazolopyrimidines, including this compound, have huge synthetic potential and are promising scaffolds for the design of new medicines . Future research could focus on exploring the biological activities of this compound and developing methods for its synthesis and functionalization .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-10(2)7-13(6-9)15(21)19-14-12(4)18-17-20(16(14)22)11(3)8-23-17/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPUMWHJGTISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide

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